N-Deshydroxyethyl Dasatinib-d8

Vue d'ensemble

Description

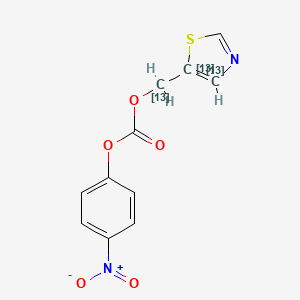

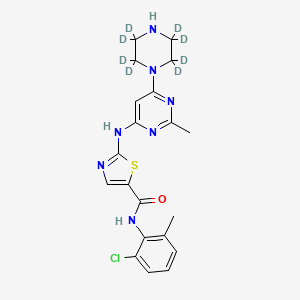

N-Deshydroxyethyl Dasatinib-d8 is a deuterium-labeled derivative of N-Deshydroxyethyl Dasatinib. This compound is primarily used in scientific research, particularly in the study of kinase inhibitors and their applications in cancer treatment. The molecular formula of this compound is C20H14D8ClN7OS, and it has a molecular weight of 452.00 .

Applications De Recherche Scientifique

N-Deshydroxyethyl Dasatinib-d8 has a wide range of applications in scientific research, including:

Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.

Biology: Used in the study of kinase inhibitors and their effects on cellular signaling pathways.

Medicine: Used in the development of targeted therapies for cancer treatment, particularly in the study of chronic myeloid leukemia and acute lymphoblastic leukemia.

Industry: Used in the production of high-purity chemicals and pharmaceuticals

Mécanisme D'action

Target of Action

N-Deshydroxyethyl Dasatinib-d8 is a deuterium-labeled derivative of N-Deshydroxyethyl Dasatinib . The primary targets of this compound are the ABL tyrosine kinase and the IAP ligand . ABL tyrosine kinase is a protein that plays a crucial role in cell division and is often found in an abnormal form in certain types of cancer . The IAP ligand is a protein that inhibits apoptosis, or programmed cell death .

Mode of Action

This compound, being a derivative of Dasatinib, acts as a ligand that binds to the ABL tyrosine kinase . This compound forms a molecule known as a SNIPER (Specific and Non-genetic inhibitor of apoptosis protein [IAP]-dependent Protein Erasers) by binding to the IAP ligand via a linker . The formation of the SNIPER molecule leads to the degradation of ABL .

Biochemical Pathways

The biochemical pathway affected by this compound involves the degradation of the ABL tyrosine kinase . This degradation disrupts the cell division process, thereby inhibiting the proliferation of cancer cells .

Pharmacokinetics

It’s known that stable isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The result of the action of this compound is the degradation of the ABL tyrosine kinase . This degradation disrupts the cell division process, thereby inhibiting the proliferation of cancer cells .

Safety and Hazards

Orientations Futures

While specific future directions for N-Deshydroxyethyl Dasatinib-d8 were not found in the search results, it is noted that Dasatinib is used in the treatment of chronic myeloid leukaemia and Philadelphia chromosome-positive acute lymphoblastic leukaemia . This suggests potential future directions for this compound in similar applications.

Analyse Biochimique

Biochemical Properties

N-Deshydroxyethyl Dasatinib-d8 plays a significant role in biochemical reactions. It interacts with enzymes and proteins, particularly the ABL protein . The nature of these interactions involves the formation of a SNIPER molecule, which leads to the degradation of ABL .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily through its influence on the ABL protein . By degrading ABL, it can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with the IAP ligand . This interaction forms a SNIPER molecule that leads to the degradation of ABL, influencing enzyme activity and changes in gene expression .

Metabolic Pathways

This compound is involved in metabolic pathways through its interaction with the ABL protein . This interaction can potentially affect metabolic flux or metabolite levels .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-Deshydroxyethyl Dasatinib-d8 involves the deuteration of N-Deshydroxyethyl Dasatinib. This process typically includes the replacement of hydrogen atoms with deuterium atoms in the molecular structure. The reaction conditions for this deuteration process often involve the use of deuterated reagents and solvents under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the precise incorporation of deuterium atoms. Quality control measures are implemented to ensure the purity and consistency of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: N-Deshydroxyethyl Dasatinib-d8 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.

Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms.

Substitution: This reaction involves the replacement of one atom or group of atoms with another

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may produce alcohols .

Comparaison Avec Des Composés Similaires

Dasatinib: A tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia and acute lymphoblastic leukemia.

Imatinib: Another tyrosine kinase inhibitor used for similar indications but with a different mechanism of action.

Nilotinib: A tyrosine kinase inhibitor with a similar mechanism of action but different pharmacokinetic properties

Uniqueness: N-Deshydroxyethyl Dasatinib-d8 is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise studies in scientific research. This labeling also helps in tracing the compound’s metabolic pathways and understanding its pharmacokinetics .

Propriétés

IUPAC Name |

N-(2-chloro-6-methylphenyl)-2-[[2-methyl-6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)pyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClN7OS/c1-12-4-3-5-14(21)18(12)27-19(29)15-11-23-20(30-15)26-16-10-17(25-13(2)24-16)28-8-6-22-7-9-28/h3-5,10-11,22H,6-9H2,1-2H3,(H,27,29)(H,23,24,25,26)/i6D2,7D2,8D2,9D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOBZFFWLHXORTB-COMRDEPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCNCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=NC(=NC(=C2)NC3=NC=C(S3)C(=O)NC4=C(C=CC=C4Cl)C)C)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN7OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675797 | |

| Record name | N-(2-Chloro-6-methylphenyl)-2-({2-methyl-6-[(2,2,3,3,5,5,6,6-~2~H_8_)piperazin-1-yl]pyrimidin-4-yl}amino)-1,3-thiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189998-96-6 | |

| Record name | N-(2-Chloro-6-methylphenyl)-2-({2-methyl-6-[(2,2,3,3,5,5,6,6-~2~H_8_)piperazin-1-yl]pyrimidin-4-yl}amino)-1,3-thiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid Methyl Ester](/img/structure/B563553.png)